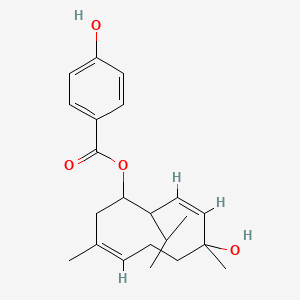![molecular formula C22H44O9P- B1238068 1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]](/img/structure/B1238068.png)
1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysophosphatidylglycerol is a type of glycerophosphoglycerol, which is a subclass of glycerophospholipids. These molecules contain a glycerol moiety attached to a phosphate group linked to another glycerol molecule. In lysophosphatidylglycerol, only one fatty acid is bonded to the 1-glycerol moiety through an ester linkage . This compound is part of the broader class of lysophospholipids, which are known for their role as bioactive molecules and intermediates in lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lysophosphatidylglycerol can be synthesized through the partial hydrolysis of phosphatidylglycerol, which removes one of the fatty acid groups . This process typically involves the use of specific enzymes or chemical reagents that selectively cleave the ester bond at the sn-1 or sn-2 position of the glycerol backbone.
Industrial Production Methods: Industrial production of lysophosphatidylglycerol often involves enzymatic hydrolysis using phospholipase A2, which specifically targets the sn-2 position of phosphatidylglycerol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting lysophosphatidylglycerol is then purified using chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) .
Análisis De Reacciones Químicas
Types of Reactions: Lysophosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid moiety, leading to the formation of oxidized lysophosphatidylglycerol derivatives.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Oxidized lysophosphatidylglycerol derivatives.
Reduction: Reduced phosphite or hypophosphite derivatives.
Substitution: Ester or ether derivatives of lysophosphatidylglycerol.
Aplicaciones Científicas De Investigación
Lysophosphatidylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and reduction reactions.
Biology: Lysophosphatidylglycerol plays a role in cell signaling and membrane dynamics.
Medicine: Research has shown that lysophosphatidylglycerol has potential therapeutic applications in treating diseases such as cancer, diabetes, and atherosclerosis.
Mecanismo De Acción
Lysophosphatidylglycerol exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors on the cell surface, such as G-protein-coupled receptors (GPCRs), to initiate signaling cascades.
Pathways Involved: Lysophosphatidylglycerol activates signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparación Con Compuestos Similares
Lysophosphatidylglycerol is unique among lysophospholipids due to its specific structure and biological functions. Similar compounds include:
Lysophosphatidic Acid: Known for its role in cell proliferation and migration.
Lysophosphatidylcholine: Involved in membrane structure and signaling.
Lysophosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.
Lysophosphatidylinositol: Involved in intracellular signaling and membrane dynamics.
Each of these compounds has distinct biological activities and functions, highlighting the unique properties of lysophosphatidylglycerol in various physiological and pathological processes .
Propiedades
Fórmula molecular |
C22H44O9P- |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1 |
Clave InChI |
BVJSKAUUFXBDOB-SFTDATJTSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



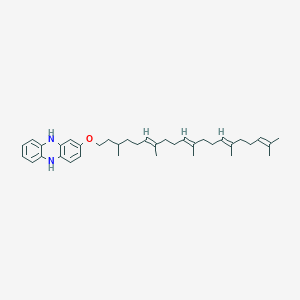
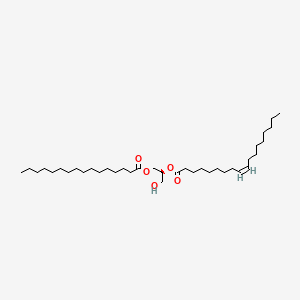
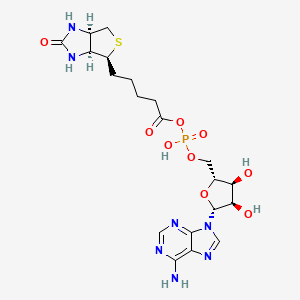
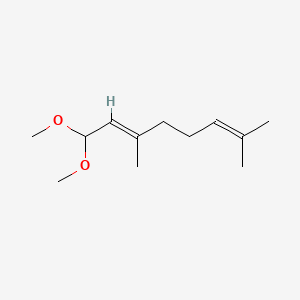
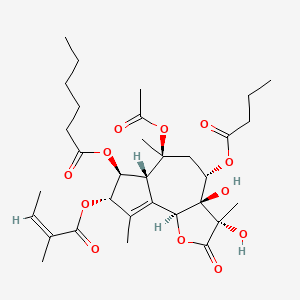
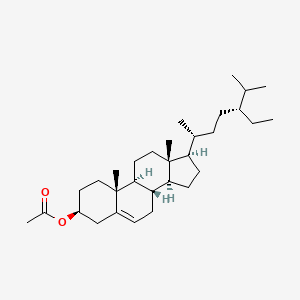
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
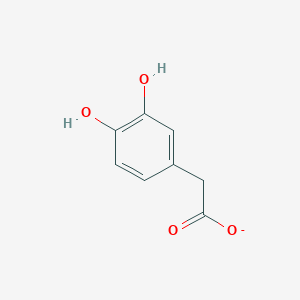

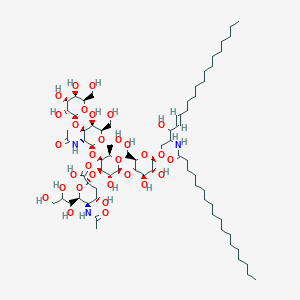
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
